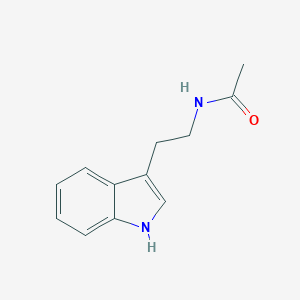
8-(4-Pyridyl)theophylline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-Pyridyl)theophylline, also known as 8-4PT, is a xanthine derivative that has been extensively studied for its potential therapeutic applications. It is a potent and selective antagonist of the adenosine A1 receptor, which plays a crucial role in regulating various physiological processes in the body.
作用機序
8-(4-Pyridyl)theophylline acts as a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. Adenosine A1 receptors play a crucial role in regulating various physiological processes, including neurotransmitter release, cardiovascular function, and immune function. By blocking the adenosine A1 receptor, 8-(4-Pyridyl)theophylline can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-(4-Pyridyl)theophylline are complex and varied, depending on the specific system being studied. In general, 8-(4-Pyridyl)theophylline has been shown to modulate neurotransmitter release, improve cognitive function, and reduce inflammation. Additionally, 8-(4-Pyridyl)theophylline has been shown to have cardioprotective effects and to improve blood flow in animal models of ischemic heart disease.
実験室実験の利点と制限
One of the main advantages of using 8-(4-Pyridyl)theophylline in lab experiments is its selectivity for the adenosine A1 receptor. This allows researchers to specifically target this receptor and study its effects on various physiological processes. However, one limitation of using 8-(4-Pyridyl)theophylline is its relatively low potency compared to other adenosine A1 receptor antagonists. This can make it more difficult to achieve the desired effects in some experiments.
将来の方向性
There are many potential future directions for research on 8-(4-Pyridyl)theophylline. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 8-(4-Pyridyl)theophylline may have potential applications in the treatment of pain, depression, and anxiety disorders. Further research is needed to fully understand the mechanisms underlying the effects of 8-(4-Pyridyl)theophylline and to explore its potential therapeutic applications.
合成法
The synthesis of 8-(4-Pyridyl)theophylline involves the reaction of 4-chloropyridine with theophylline in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction yields 8-(4-Pyridyl)theophylline as a white crystalline solid, which can be purified using various methods, including recrystallization and chromatography.
科学的研究の応用
8-(4-Pyridyl)theophylline has been extensively studied for its potential therapeutic applications, particularly in the field of neuropharmacology. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, 8-(4-Pyridyl)theophylline has been studied for its potential use in the treatment of pain, depression, and anxiety disorders.
特性
CAS番号 |
1088-64-8 |
|---|---|
製品名 |
8-(4-Pyridyl)theophylline |
分子式 |
C12H11N5O2 |
分子量 |
257.25 g/mol |
IUPAC名 |
1,3-dimethyl-8-pyridin-4-yl-7H-purine-2,6-dione |
InChI |
InChI=1S/C12H11N5O2/c1-16-10-8(11(18)17(2)12(16)19)14-9(15-10)7-3-5-13-6-4-7/h3-6H,1-2H3,(H,14,15) |
InChIキー |
JYDGYFVFOFEYJU-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=NC=C3 |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=NC=C3 |
その他のCAS番号 |
1088-64-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




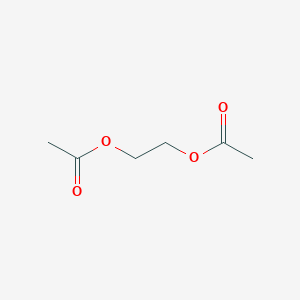
![Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene](/img/structure/B93916.png)
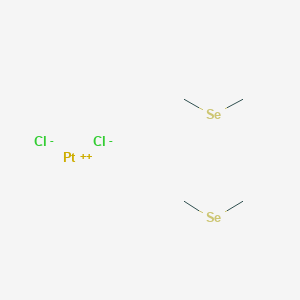
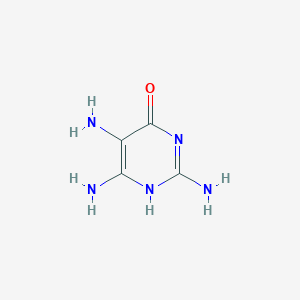



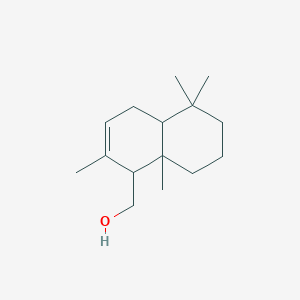
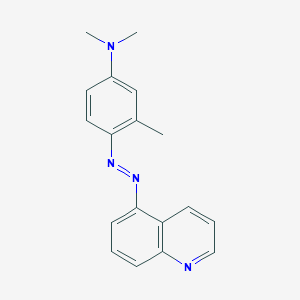
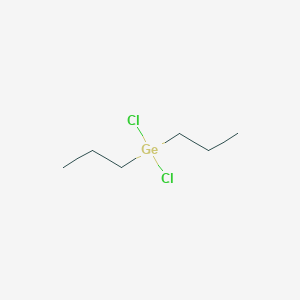

![[(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate](/img/structure/B93939.png)
